molecular formula C20H24N4O5S3 B2590068 4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923146-66-1

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2590068
CAS No.: 923146-66-1
M. Wt: 496.62
InChI Key: HVILJGVCYHTGFI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both diethylsulfamoyl and dimethylsulfamoyl groups attached to a benzothiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonamide groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to its combination of diethylsulfamoyl and dimethylsulfamoyl groups attached to a benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S3/c1-5-24(6-2)32(28,29)15-9-7-14(8-10-15)19(25)22-20-21-17-12-11-16(13-18(17)30-20)31(26,27)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVILJGVCYHTGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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